Methyl 3,3-dimethyl-2-oxobutyrate Methyl 3,3-dimethyl-2-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 38941-46-7
VCID: VC3843856
InChI: InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3
SMILES: CC(C)(C)C(=O)C(=O)OC
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

Methyl 3,3-dimethyl-2-oxobutyrate

CAS No.: 38941-46-7

Cat. No.: VC3843856

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-dimethyl-2-oxobutyrate - 38941-46-7

Specification

CAS No. 38941-46-7
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name methyl 3,3-dimethyl-2-oxobutanoate
Standard InChI InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3
Standard InChI Key NRXFOYAHMBPJEP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)C(=O)OC
Canonical SMILES CC(C)(C)C(=O)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 3,3-dimethyl-2-oxobutyrate belongs to the class of α-keto esters, distinguished by the presence of a ketone group adjacent to an ester functionality. The IUPAC name methyl 3,3-dimethyl-2-oxobutanoate reflects its substitution pattern: a methyl ester at position 1, a ketone at position 2, and two methyl groups at position 3 . Key identifiers include:

PropertyValue
CAS Registry Number38941-46-7
EC Number254-201-5
SMILESCC(C)(C)C(=O)C(=O)OC
InChIKeyNRXFOYAHMBPJEP-UHFFFAOYSA-N
Molecular FormulaC7H12O3\text{C}_7\text{H}_{12}\text{O}_3
Molecular Weight144.17 g/mol

The compound’s planar carbonyl groups and bulky tert-butyl substituent create steric hindrance, influencing its reactivity in nucleophilic additions and condensations . X-ray crystallography of related α-keto esters reveals twisted conformations that stabilize the keto-enol tautomerism, though specific data for this compound remain unpublished .

Synthesis and Industrial Production

Large-scale synthesis of methyl 3,3-dimethyl-2-oxobutyrate typically proceeds via hydrolysis-oxidation cascades starting from halogenated precursors. A representative method involves:

Reaction Pathway

  • Hydrolysis of 1,1-Dichloro-3,3-dimethylbutan-2-one:

    • Conditions: 70°C, aqueous NaOH (30%), 3 hours.

    • Intermediate: Aqueous solution of 3,3-dimethyl-2-oxobutyric acid .

  • Oxidation with Potassium Permanganate:

    • Conditions: 55°C, batchwise addition of KMnO₄, 8 hours.

    • Product Isolation: Acidification (HCl), dichloromethane extraction, and crystallization with petroleum ether .

ParameterValue
Yield200 kg per batch
Purity>95% (GC-MS)
ByproductsAcetone, formaldehyde

This method emphasizes cost efficiency and scalability, though the use of KMnO₄ introduces environmental concerns due to manganese waste . Alternative routes employing biocatalytic decarboxylation or photochemical oxidation are under investigation but remain non-commercialized .

Physicochemical Properties

Experimental data for methyl 3,3-dimethyl-2-oxobutyrate are sparse, but inferences can be drawn from analogous compounds:

PropertyValueSource Compound
Boiling Point~80°C (extrapolated)3,3-Dimethyl-2-oxobutyric acid
Density1.06 g/cm³3,3-Dimethyl-2-oxobutyric acid
Refractive Index1.427–1.4323,3-Dimethyl-2-oxobutyric acid
Water SolubilityLow (hydrolysis-prone)Sodium 3-methyl-2-oxobutanoate

The ester’s hydrolytic instability in aqueous media limits its storage and application under basic conditions. Kinetic studies on related tert-butyl ketones suggest a half-life of <24 hours at pH 7 .

Reactivity and Functionalization

The α-keto ester group undergoes diverse transformations:

Nucleophilic Additions

  • Ammonia Derivatives: Forms α-hydroxyimino esters, precursors to amino acids .

  • Grignard Reagents: Yields tertiary alcohols, though steric hindrance reduces yields to ~40% .

Condensation Reactions

  • Knoevenagel Reaction: With aryl aldehydes, produces α,β-unsaturated esters (e.g., cinnamate derivatives) .

Atmospheric Degradation

While direct studies are lacking, analogous tert-butyl ketones react with OH radicals at kOH1.25×1012cm3molecule1s1k_{\text{OH}} \approx 1.25 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}, suggesting moderate persistence in the troposphere .

Applications in Pharmaceutical and Chemical Industries

Intermediate in Drug Synthesis

  • Antitubercular Agents: Derivatives of 3,3-dimethyl-2-oxobutyric acid (synthesized from the ester) inhibit pantothenate synthetase, a target in Mycobacterium tuberculosis .

  • Peptide Mimetics: The ester’s rigidity aids in constraining peptide backbones, enhancing bioavailability .

Specialty Chemicals

  • Flavor and Fragrance: Methyl-branched esters contribute to fruity odors, though commercialization is limited by synthesis costs .

Future Research Directions

  • Green Synthesis: Replace KMnO₄ with enzymatic or electrochemical methods.

  • Thermodynamic Studies: Measure vapor pressure and phase behavior for process optimization.

  • Biological Screening: Explore antimicrobial and anticancer potential of novel derivatives.

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